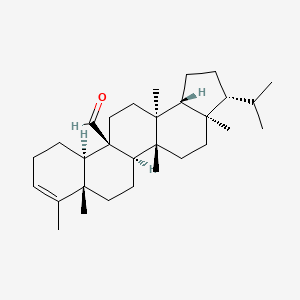

Filic-3-en-25-al

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Filic-3-en-25-al is typically isolated from natural sources rather than synthesized chemically. The isolation process involves extracting the compound from the whole plant of Adiantum lunulatum using solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone .

Industrial Production Methods

Industrial production of this compound is not well-documented, as it is mainly used for research purposes. The compound is usually prepared in small quantities for laboratory use, and its production involves standard extraction and purification techniques.

Analyse Des Réactions Chimiques

Types of Reactions

Filic-3-en-25-al can undergo various chemical reactions, including:

Oxidation: The aldehyde group at the 25th position can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form primary alcohols.

Substitution: The compound can undergo substitution reactions at various positions on the triterpenoid skeleton.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under various conditions.

Major Products

Oxidation: Carboxylic acids.

Reduction: Primary alcohols.

Substitution: Halogenated or nucleophile-substituted derivatives.

Applications De Recherche Scientifique

Filic-3-en-25-al has several applications in scientific research, including:

Chemistry: Used as a reference standard in analytical chemistry for the study of triterpenoids.

Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

Medicine: Explored for its potential therapeutic effects, although it is not used clinically.

Industry: Utilized in the development of natural product-based research and development.

Mécanisme D'action

The mechanism of action of Filic-3-en-25-al is not fully understood. it is believed to interact with various molecular targets and pathways involved in inflammation and cancer. The compound may exert its effects by modulating signaling pathways and gene expression related to these conditions.

Comparaison Avec Des Composés Similaires

Similar Compounds

Betulinic acid: Another triterpenoid with similar anti-inflammatory and anticancer properties.

Oleanolic acid: Known for its hepatoprotective and anti-inflammatory effects.

Ursolic acid: Exhibits anti-inflammatory, anticancer, and antimicrobial activities.

Uniqueness

Filic-3-en-25-al is unique due to its specific structure and the presence of an aldehyde group at the 25th position, which distinguishes it from other triterpenoids. This structural feature may contribute to its distinct biological activities and potential therapeutic applications.

Activité Biologique

Filic-3-en-25-al is a triterpenoid compound derived from the fern species Adiantum lunulatum. This compound has garnered attention due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article explores the biological activity of this compound, presenting relevant research findings, case studies, and data tables to summarize its effects and mechanisms of action.

Chemical Structure and Properties

This compound features a unique structural configuration characterized by an aldehyde group at the 25th carbon position. This distinct feature differentiates it from other similar triterpenoids such as Filic-3-en-24-al and Filic-3-en-26-al, potentially influencing its biological activity.

The mechanism of action of this compound is not fully elucidated; however, preliminary studies suggest that it interacts with specific molecular targets involved in inflammation and cancer pathways. The compound may modulate signaling pathways that regulate cell proliferation and inflammatory responses.

Biological Activities

1. Anti-inflammatory Activity

this compound has been investigated for its anti-inflammatory properties. Research indicates that it can inhibit the production of pro-inflammatory cytokines, thus reducing inflammation in various biological systems .

2. Antimicrobial Effects

Studies have shown that this compound exhibits antimicrobial activity against a range of pathogens. It has been tested against bacteria and fungi, demonstrating significant inhibitory effects that suggest potential applications in treating infectious diseases .

3. Anticancer Properties

this compound's anticancer potential is under investigation, with studies indicating that it may induce apoptosis in cancer cells and inhibit tumor growth. The compound appears to affect cancer cell lines through pathways associated with cell cycle regulation and apoptosis.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Candida albicans. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for S. aureus and 30 µg/mL for C. albicans, suggesting strong antimicrobial properties .

Case Study 2: Anti-inflammatory Mechanism

In a controlled experiment using murine models, this compound was administered to assess its effects on inflammation induced by lipopolysaccharides (LPS). The results showed a significant reduction in inflammatory markers (TNF-alpha and IL-6) in treated mice compared to controls, highlighting its potential as an anti-inflammatory agent.

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

(3R,3aR,5aR,5bR,7aS,11aR,11bR,13aS,13bR)-3a,5a,7a,8,13a-pentamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,7,10,11,11a,12,13,13b-tetradecahydrocyclopenta[a]chrysene-11b-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O/c1-20(2)22-11-12-23-27(22,5)15-16-29(7)25-13-14-26(4)21(3)9-8-10-24(26)30(25,19-31)18-17-28(23,29)6/h9,19-20,22-25H,8,10-18H2,1-7H3/t22-,23-,24-,25-,26-,27-,28+,29-,30-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMLIJDWARVQIHL-PVJFAIIUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCCC2C1(CCC3C2(CCC4(C3(CCC5(C4CCC5C(C)C)C)C)C)C=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CCC[C@@H]2[C@@]1(CC[C@H]3[C@]2(CC[C@@]4([C@@]3(CC[C@]5([C@H]4CC[C@@H]5C(C)C)C)C)C)C=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.